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Introduction
4-Amino-3-fluoro-5-methylbenzonitrile is a substituted aromatic compound of significant

interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring

an activating amino group, a deactivating but sterically influential methyl group, and a strongly

electron-withdrawing fluoro group and nitrile moiety, creates a molecule with nuanced

electronic and steric properties. This guide provides an in-depth analysis of the spectroscopic

characteristics of 4-Amino-3-fluoro-5-methylbenzonitrile, offering a foundational

understanding for its identification, characterization, and application in research and

development. Due to the limited availability of public experimental spectra for this specific

compound, this guide will utilize predicted spectroscopic data, interpreted with field-proven

insights, to provide a robust analytical framework.

Molecular Structure and Key Features
The structural attributes of 4-Amino-3-fluoro-5-methylbenzonitrile are pivotal to

understanding its spectroscopic behavior. The interplay of electron-donating and electron-

withdrawing groups on the benzene ring dictates the chemical environment of each atom,

which is directly probed by spectroscopic techniques.

Figure 1: Molecular Structure of 4-Amino-3-fluoro-5-methylbenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of atomic nuclei.[1][2] For 4-
Amino-3-fluoro-5-methylbenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy
The proton NMR spectrum reveals the number of different types of protons and their

neighboring environments.

Predicted ¹H NMR Data:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.8 - 7.2 Multiplet 2H Aromatic Protons

~4.0 - 4.5 Broad Singlet 2H -NH₂

~2.1 Singlet 3H -CH₃

Interpretation:

Aromatic Protons: The two aromatic protons are expected to appear as a multiplet in the

downfield region due to the deshielding effect of the aromatic ring. The electron-donating

amino group and the electron-withdrawing fluoro and nitrile groups create a complex

electronic environment, leading to the multiplet splitting pattern.

Amino Protons: The protons of the amino group typically appear as a broad singlet. The

chemical shift can vary depending on the solvent and concentration due to hydrogen

bonding.

Methyl Protons: The three protons of the methyl group are magnetically equivalent and thus

appear as a singlet. Its upfield position is characteristic of an alkyl group attached to an

aromatic ring.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm) Assignment

~150 - 160 (d) C-F

~145 - 155 C-NH₂

~130 - 140 Aromatic C-H

~120 - 130 Aromatic C-H

~115 - 125 C-CN

~110 - 120 C-CH₃

~100 - 110 C-CN (quaternary)

~15 - 20 -CH₃

(d) indicates a doublet due to C-F coupling.

Interpretation:

Aromatic Carbons: The aromatic carbons exhibit a range of chemical shifts due to the varied

electronic effects of the substituents. The carbon directly attached to the fluorine atom will

show a characteristic doublet due to one-bond C-F coupling.

Nitrile Carbon: The carbon of the nitrile group is typically found in the 110-125 ppm range

and is often of lower intensity due to its long relaxation time.

Methyl Carbon: The methyl carbon appears at a characteristic upfield chemical shift.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.

Predicted ¹⁹F NMR Data:
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Chemical Shift (ppm) Multiplicity

~ -120 to -140 Multiplet

Interpretation:

The fluorine atom will resonate in a region characteristic of aromatic fluorine compounds. The

signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Amino-3-fluoro-5-methylbenzonitrile in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction.

Sample Preparation Data Acquisition Data Processing

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Place in NMR
Spectrometer

Acquire 1H, 13C, 19F
Spectra Fourier Transform Phase and Baseline

Correction Analysis
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Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.[3][4][5][6][7]

Predicted FT-IR Data:
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H stretch Primary Amine (-NH₂)

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Methyl (-CH₃)

2230-2210 C≡N stretch Nitrile

1620-1580 C=C stretch Aromatic Ring

1400-1000 C-F stretch Aryl Fluoride

900-675 C-H bend Aromatic (out-of-plane)

Interpretation:

N-H Stretch: The primary amine will show two characteristic stretching bands in the 3400-

3200 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H

stretches are found just below 3000 cm⁻¹.

Nitrile Stretch: A sharp, intense absorption around 2220 cm⁻¹ is a definitive indicator of the

nitrile group.

Aromatic C=C Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are characteristic of

the aromatic ring.

C-F Stretch: A strong absorption in the 1400-1000 cm⁻¹ region is indicative of the C-F bond.

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with

dry KBr powder and press it into a transparent disk.

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over

the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and elemental composition of a compound.[8]

[9][10][11]

Predicted Mass Spectrum Data:

m/z Interpretation

~150 Molecular Ion (M⁺)

~135 [M - CH₃]⁺

~123 [M - HCN]⁺

~108 [M - CH₃ - HCN]⁺

Interpretation:

Molecular Ion Peak: The peak with the highest mass-to-charge ratio will correspond to the

molecular ion (M⁺), which will confirm the molecular weight of the compound.

Fragmentation Pattern: The fragmentation pattern provides structural information. Common

fragmentation pathways for this molecule would include the loss of a methyl radical (-CH₃),

loss of hydrogen cyanide (HCN) from the nitrile group, or a combination of these losses.

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the

molecular ion peak and the fragmentation pattern to confirm the structure.

Sample Introduction Ionization Mass Analysis & Detection

Introduce Sample Ionize Sample
(EI or ESI) Separate Ions by m/z Detect Ions Spectrum Generation

Click to download full resolution via product page

Figure 3: General workflow for mass spectrometry analysis.

Conclusion
The comprehensive spectroscopic analysis of 4-Amino-3-fluoro-5-methylbenzonitrile,

through the combined application of NMR, IR, and MS, provides a detailed and self-validating

system for its structural confirmation and characterization. While this guide is based on

predicted data, the principles of interpretation and the experimental protocols described herein

are grounded in established spectroscopic theory and practice. This information serves as a

valuable resource for researchers and scientists, enabling a deeper understanding of this

important chemical entity and facilitating its use in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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